WST-8

説明

WST-8 is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor, 1-methoxy phenazine methosulfate, NADPH-dependent cellular oxidoreductases, acting via plasma membrane electron transport, reduce the cell-impermeant this compound outside the cell to a water-soluble formazan dye with absorbance max at 460 nm. It is typically used as a cell viability indicator in cell proliferation assays.

This compound is a water-soluble tetrazolium salt used for assessing cell metabolic activity. At neutral pH and in the presence of the intermediate electron acceptor.

科学的研究の応用

迅速な生存微生物検出

WST-8は、迅速な微生物検出のための比色アッセイで使用されます。 生存微生物とthis compoundの反応により、色が変化し、反応前にインキュベーションすることなく、1時間以内にバッファーまたは培地中のさまざまな細菌株の半定量的検出を実行するために使用できます 。 このアッセイは、グラム陰性菌とグラム陽性菌の両方の迅速な検出に使用できます .

水質試験

This compoundアッセイは、水質試験にも使用されます。 きれいな水は人間にとって不可欠であり、水質検査は、持続可能な衛生インフラストラクチャのない地域で、清潔で安全な飲料水を供給するために不可欠です 。 This compoundアッセイは、リソースの少ない地域における細菌のスクリーニングと検出に使用できます .

定量的脱水素酵素アッセイ

This compoundベースの比色NAD(P)H検出は、定量的脱水素酵素アッセイに使用されます 。 NAD(P)Hを検出するためのthis compoundアッセイの感度は、340nmでのNAD(P)H吸収の分光光度測定よりも5倍優れています 。 This compoundアッセイは、Z'ファクターが0.9で優れたアッセイ再現性を示します .

酵素活性の決定

This compoundアッセイは、生物学的サンプル中の脱水素酵素活性を決定するために使用されます 。 さらに、脱水素酵素のハイスループットスクリーニングに適用できます .

細胞の代謝活性

NAD(P)Hによるテトラゾリウム塩のフォルマザン生成物への還元は、細胞の代謝活性を決定し、細胞生存率の指標として広く使用されてきました .

未解明な脱水素酵素の基質スクリーニング

This compoundアッセイは、未解明な短鎖脱水素酵素/オキシドレダクターゼの基質をスクリーニングするために使用できます .

作用機序

Target of Action

The primary target of WST-8, also known as 2-(2-Methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium Sodium Salt, are the dehydrogenases present in cells . Dehydrogenases are a group of enzymes that catalyze the removal of hydrogen atoms from a substrate, and they play a crucial role in cellular metabolism .

Mode of Action

This compound interacts with its targets, the dehydrogenases, through a reduction reaction . In the presence of an electron mediator, viable cells reduce the slightly yellow this compound to produce an orange-colored formazan dye . This reaction is facilitated by the dehydrogenases in the cells .

Biochemical Pathways

The action of this compound is closely tied to the NAD(P)H-dependent biochemical pathways . NAD(P)H serves as a cofactor in various enzymatic reactions essential for cellular metabolism, mitochondrial functions, protection against oxidative stress, signal transduction, and cell death . The amount of formazan dye produced by the reduction of this compound is directly proportional to the NAD(P)H concentration, which in turn is indicative of dehydrogenase enzyme activity .

Result of Action

The result of this compound action is the production of an orange-colored formazan dye . The intensity of this color is measured at 450 nm and is directly proportional to the number of living cells . Therefore, this compound is commonly used in cell proliferation and cytotoxicity assays as a marker of cell viability .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the assay requires a neutral pH and the presence of an electron mediator . Additionally, the stability of this compound is affected by light and temperature. It is recommended to store this compound at 0-5°C and protect it from light. Repeated thawing and freezing may cause an increase in the background, which interferes with the assay .

特性

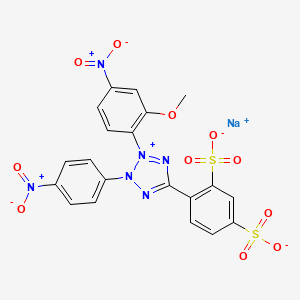

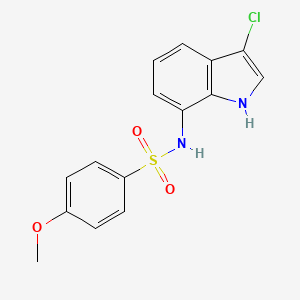

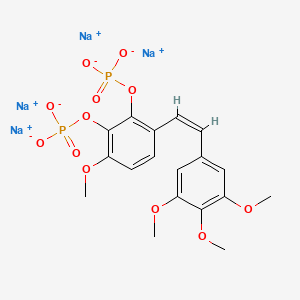

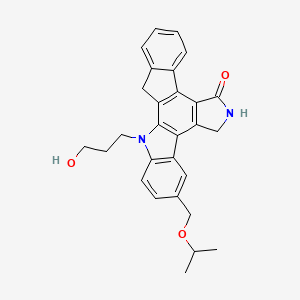

IUPAC Name |

sodium;4-[2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)tetrazol-2-ium-5-yl]benzene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N6O11S2.Na/c1-37-18-10-14(26(29)30)6-9-17(18)24-22-20(21-23(24)12-2-4-13(5-3-12)25(27)28)16-8-7-15(38(31,32)33)11-19(16)39(34,35)36;/h2-11H,1H3,(H-,31,32,33,34,35,36);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIVTUIKYVGDCX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])[N+]2=NC(=NN2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N6NaO11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432456 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193149-74-5 | |

| Record name | Sodium 4-[3-(2-methoxy-4-nitrophenyl)-2-(4-nitrophenyl)-2H-tetrazol-3-ium-5-yl]benzene-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 193149-74-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does WST-8 work?

A1: this compound is a tetrazolium salt that is reduced to a colored formazan product by cellular dehydrogenases. [] This reduction primarily occurs outside the cell membrane, with the electron mediator 1-Methoxy PMS playing a crucial role in transferring electrons from intracellular dehydrogenases to the this compound molecule. [] The amount of formazan produced is directly proportional to the number of viable cells present in the sample, making it a reliable indicator of cell viability. []

Q2: What are the main applications of this compound in research?

A2: this compound is frequently used in:

- Cell proliferation assays: To assess the growth rate of cells under various conditions. []

- Cytotoxicity assays: To determine the toxic effects of compounds or treatments on cell viability. [, ]

- Drug screening: To identify potential drug candidates by evaluating their impact on cell viability and proliferation. [, ]

- Assessment of immune response: To quantify lymphocyte proliferation in response to mitogens or antigens. []

- Evaluation of semen quality: To assess sperm viability and correlate it with other sperm quality parameters. [, ]

- Microbial detection: To rapidly detect the presence of viable microorganisms in various samples, including food and water. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C21H16N6Na2O9S2, and its molecular weight is 606.52 g/mol.

Q4: How stable is this compound under different storage conditions?

A5: this compound is typically stored as a stable solution at -20°C, protected from light. While the exact stability data may vary depending on the manufacturer and formulation, blood samples spotted onto filter paper for G6PD deficiency screening using the this compound method showed decreased reactivity with prolonged storage time, especially at room temperature. []

Q5: What are some limitations of using this compound for cell viability assays?

A5:

- Metabolic variations: Factors affecting cellular metabolic activity, such as cell type, culture conditions, and exposure to certain substances, can influence the accuracy of this compound-based cell counting. []

- Interference with specific compounds: Some compounds may interfere with the this compound assay by directly reducing the tetrazolium salt or interfering with the electron mediator, leading to inaccurate results. []

- Limited information: this compound primarily reflects the metabolic activity of cells, providing limited information about other cellular processes like apoptosis or necrosis. []

Q6: How does the this compound assay compare to other cell viability assays like MTT or XTT?

A6: this compound offers several advantages over MTT and XTT:

- Higher sensitivity: this compound generally exhibits higher sensitivity than MTT and XTT, allowing for the detection of smaller changes in cell viability. [, ]

- Water solubility: The water-soluble formazan product of this compound eliminates the need for a solubilization step required in MTT assays, simplifying the experimental procedure. [, ]

- Lower toxicity: this compound is considered less toxic to cells compared to MTT and XTT, enabling longer incubation times and reducing potential interference with cell viability measurements. [, ]

Q7: What are potential future research directions involving this compound?

A7:

- Development of more sensitive and specific this compound derivatives: To further enhance the sensitivity and specificity of the assay for various applications. []

- Exploration of this compound applications in 3D cell culture models: To adapt the assay for use in more complex and physiologically relevant 3D cell culture systems. []

- Combination with other assays: To obtain a more comprehensive understanding of cellular responses and to validate findings from this compound assays. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetramethyl 6'-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[[1,3]dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B1684113.png)